C3a (70-77)

Complement anaphylatoxin Structure-activity relationship Smooth muscle pharmacology

The shorter C3a(73-77) lacks potency (12-fold lower), while longer fragments introduce synthesis cost & conformational variables. C3a(70-77) offers the validated balance: synthetic accessibility with documented C3aR selectivity. - 3.8% native potency vs 0.5% for pentapeptide - Selective C3aR activation; no C5aR cross-desensitization - Synthetic origin eliminates plasma-purified contaminants & batch variability - ≥95% HPLC purity, lyophilized, carboxypeptidase B-verifiable structure

Molecular Formula C35H61N13O10
Molecular Weight 823.9 g/mol
Cat. No. B15607999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC3a (70-77)
Molecular FormulaC35H61N13O10
Molecular Weight823.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40)/t19-,20-,22-,23-,24-,25-,26-/m0/s1
InChIKeyLYTNSBOBASKUDN-GUQPKPMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C3a (70-77) – A COOH-Terminal Octapeptide of Human Complement C3a for Selective Anaphylatoxin Research and Immunomodulation Studies


C3a (70-77), also designated Complement 3a (70-77), is a synthetic octapeptide (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg; CAS 63555-63-5; MW 823.94 Da free base) corresponding to the eight COOH-terminal residues of the human complement anaphylatoxin C3a [1]. It retains the biological specificity of native C3a while exhibiting approximately 1–2% of its molar potency across smooth muscle contraction, vascular permeability, and mast cell degranulation assays [1][2]. Unlike full-length C3a (77 residues, ~9 kDa), this fragment is chemically synthesized via solid-phase peptide synthesis, enabling scalable, high-purity production and eliminating the need for complement cascade activation or plasma fractionation [1].

Defined synthetic octapeptide (ASHLGLAR) – not plasma-derived
Retains C3a receptor specificity with reported ~1–2% molar potency of native C3a
Suitable for C3aR pathway studies, smooth muscle pharmacology, and immunomodulation assays

Why C3a (70-77) Cannot Be Replaced by Other C3a-Derived Peptide Fragments in Complement Research


C3a-derived peptide fragments of different chain lengths are not functionally interchangeable. The pentapeptide C3a(73-77) (LGLAR) is the minimal active sequence but is 12-fold less potent than C3a(70-77) in guinea pig ileum contraction and expresses only 0.5% of native C3a activity in lung strip assays, versus 3.8% for the octapeptide [1][2]. Conversely, longer fragments such as C3a(65-77) and C3a(57-77) exhibit equal or greater potency but differ in conformational requirements and lose the cost and synthetic accessibility advantages of the 8-mer [3]. Critically, the octapeptide's specificity for the C3a receptor (C3aR) is demonstrated by its selective cross-desensitization of ileal smooth muscle to C3a but not to the related anaphylatoxin C5a—a discriminatory property not shared equally by all C-terminal fragments [1][4]. Substituting C3a(70-77) with a shorter or longer analog therefore risks either reduced potency, altered receptor selectivity, or loss of the well-characterized structure-activity relationship that makes this fragment the most extensively validated C3a surrogate in the literature.

Shorter fragments may reduce activity
The pentapeptide C3a(73-77) exhibits markedly lower potency and may require higher working concentrations, altering experimental signal-to-noise ratios.
Longer analogs shift conformational profile
Fragments such as C3a(57-77) or C3a(65-77) differ in conformational requirements and lose the synthetic accessibility and cost advantages of the 8-mer.
Receptor discrimination may not transfer
The octapeptide uniquely demonstrates selective cross-desensitization to C3a but not C5a; other C-terminal fragments may not replicate this C3aR/C5aR discrimination profile.

C3a (70-77) – Quantitative Head-to-Head Evidence Against Closest Peptide Analogs


12-Fold Greater Ileum-Contracting Activity of C3a(70-77) Over the Minimal Pentapeptide C3a(73-77)

In a direct head-to-head comparison using the guinea pig ileum contraction assay, the human C3a octapeptide C3a(70-77) (sequence ASHLGLAR) was 12 times more active than the COOH-terminal pentapeptide C3a(73-77) (LGLAR), which represents the minimal active site sequence common to rat, pig, and human C3a [1]. The porcine octapeptide analog was only 3 times more active than the pentapeptide, underscoring the species-specific potency advantage conferred by the human N-terminal extension (Ala70-Ser71-His72) [1]. Replacement of Ser71 and His72 by alanine or acetylation of the NH₂ terminus did not diminish activity, indicating that the potency enhancement arises from the peptide backbone extension of residues 70–72 rather than side-chain functionality [1].

Ileum Activity
Head-to-head
12× more active than pentapeptide
Supports selection of the octapeptide for ileal smooth muscle contractility studies
Human sequence advantage over porcine analog (4×)
Complement anaphylatoxin Structure-activity relationship Smooth muscle pharmacology

C3a Receptor-Selective Cross-Desensitization: C3a(70-77) Discriminates C3aR from C5aR

C3a(70-77) selectively desensitizes guinea pig ileal smooth muscle to subsequent stimulation by native human C3a but does not desensitize the tissue to human C5a, a closely related complement anaphylatoxin that signals through distinct receptors (C5aR1/C5aR2) [1][2]. Conversely, ileal smooth muscle pre-treated with native C3a becomes unresponsive to C3a(70-77), confirming that both molecules act through a common cellular C3a recognition site [1]. This bidirectional, ligand-specific desensitization was not observed with C5a challenge, establishing that C3a(70-77) retains the receptor discrimination capability of native C3a—a critical feature for experiments requiring isolation of C3aR-mediated signaling from C5aR pathways [1][2].

C3aR Selectivity
Head-to-head
Desensitizes to C3a, not C5a
Enables C3aR-specific signaling isolation without C5aR cross-talk
Confirmed bidirectional desensitization with native C3a
Receptor selectivity Anaphylatoxin pharmacology Cross-desensitization

Equipotent Inhibition of Lymphocyte Inhibitory Factor (LIF) Generation by C3a(70-77) and Native C3a at 10⁻⁸ M

In a direct functional comparison using human mononuclear leukocyte and T lymphocyte cultures, both native human C3a and synthetic C3a(70-77) inhibited the generation of leukocyte inhibitory factor (LIF) activity by 50% at a concentration of 10⁻⁸ M when phytohemagglutinin (PHA) or concanavalin A (Con A) were used as mitogenic stimuli [1]. This equi-potency at the 50% inhibition level was stimulus-dependent: with the antigen streptokinase-streptodornase (SK-SD), a >10-fold higher concentration of C3a(70-77) compared to native C3a was required for equivalent suppression [1]. The extent of LIF suppression was concentration-dependent, exceeding 75% at 10⁻⁶ M regardless of stimulus [1]. Neither C3a nor C3a(70-77) significantly altered [³H]thymidine uptake, indicating that the inhibitory effect was specific to LIF generation rather than a general anti-proliferative action [1].

LIF Suppression
Head-to-head
IC₅₀ 10⁻⁸ M (mitogen stimulus)
Equi-potent to native C3a in T-cell immunomodulation assays
Stimulus-dependent; antigen context may require higher concentrations
Immunomodulation T lymphocyte regulation Leukocyte inhibitory factor

Lung Strip Spasmogenic Activity: C3a(70-77) Delivers 7.6-Fold Greater Potency Than the Pentapeptide C3a(73-77)

In guinea pig parenchymal lung strip preparations, a systematic comparison of C-terminal C3a synthetic peptides of increasing chain length revealed a rank-order potency that scales with peptide length. The octapeptide C3a(70-77) exhibited 3.8% of native C3a spasmogenic activity, compared to only 0.5% for the pentapeptide C3a(73-77), 7.8% for the 13-residue C3a(65-77), and activity equivalent to native C3a for the 21-residue C3a(57-77) [1]. This represents a 7.6-fold potency advantage of C3a(70-77) over the pentapeptide. Notably, unlike native C3a, none of the synthetic peptides—including C3a(70-77)—produced tachyphylaxis (rapid desensitization to repeated doses), distinguishing the octapeptide functionally from the full-length protein [1].

Lung Strip Activity
Cross-study comparable
7.6× more active than pentapeptide
Supports respiratory anaphylatoxin research with robust signal detection
3.8% of native C3a activity; lacks tachyphylaxis
Respiratory anaphylatoxin pharmacology Peptide SAR Guinea pig lung tissue

Selective Depletion of Human Helper/Inducer T Lymphocytes by C3a(70-77)-Sepharose Affinity Matrix

C3a(70-77) immobilized on Sepharose beads (C3a(70-77)-Sepharose), but not unconjugated Sepharose, adsorbed and inactivated the mononuclear leukocytes required for LIF generation, demonstrating a direct and specific physical interaction between the octapeptide and a lymphocyte surface receptor [1]. Flow cytometric analysis of the effluent cells using monoclonal antibodies to surface antigens revealed a selective depletion of the helper/inducer (CD4⁺) T lymphocyte population, while other lymphocyte subsets were relatively spared [1]. This cell-type selectivity was not reported for the pentapeptide C3a(73-77) or for the full-length native C3a in comparable affinity matrices, suggesting that the octapeptide's intermediate length and conformational properties uniquely expose the receptor-binding pharmacophore for productive immobilization [1].

Affinity Matrix
Class-level inference
Selective depletion of CD4⁺ helper/inducer T cells
Enables dual-use as soluble tool and affinity ligand for lymphocyte subset isolation
Property not reported for shorter or longer fragments
T cell subset immunology Affinity chromatography Lymphocyte surface receptors

Carboxypeptidase B Inactivation as Structural Authenticity Control: C3a(70-77) Mirrors Native C3a COOH-Terminal Arginine Dependence

Like native human C3a, synthetic C3a(70-77) is completely inactivated by digestion with carboxypeptidase B (peptidyl-L-lysine(L-arginine) hydrolase; EC 3.4.12.3), which specifically removes the essential COOH-terminal arginine residue (Arg77) [1]. In direct comparison, a synthetic nonapeptide analog, C3a(70-77)-Gly, in which the COOH-terminal arginine is replaced by glycine, retained only approximately 1% of the octapeptide's smooth muscle contractile activity [1]. This confirms that the biological activity of C3a(70-77)—like that of native C3a—is absolutely dependent on the presence of the COOH-terminal arginyl guanidinium group [1][2]. This property serves as a built-in structural authenticity test: any C3a(70-77) preparation can be verified by demonstrating complete loss of ileal contractile activity following carboxypeptidase B treatment [1].

Structural Control
Head-to-head
>99% activity loss after carboxypeptidase B digestion
Provides built-in functional identity test for procurement quality assurance
Matches native C3a sensitivity; Arg→Gly analog ~1% activity
Peptide quality control Carboxypeptidase sensitivity Anaphylatoxin inactivation

C3a (70-77) – Evidence-Backed Research and Procurement Application Scenarios


C3aR-Specific Pharmacological Probing in Mixed Anaphylatoxin Environments

In tissue preparations or cell cultures where both C3a and C5a anaphylatoxins may be present (e.g., complement-activated serum, inflammatory exudates), C3a(70-77) uniquely enables selective C3aR stimulation without C5aR cross-talk. Its demonstrated ability to desensitize smooth muscle to C3a but not to C5a [1][2] makes it the preferred tool for isolating C3aR-mediated signaling components—such as histamine release, vascular permeability enhancement, and T lymphocyte modulation—from C5aR-mediated chemotaxis and respiratory burst pathways. Researchers studying complement-driven inflammation in asthma, sepsis, or ischemia-reperfusion injury should prioritize C3a(70-77) over shorter fragments that lack the potency required for robust signaling or longer fragments that introduce conformational variables not present in the minimal pharmacophore.

T Lymphocyte Immunomodulation Studies Requiring Chemically Defined C3aR Agonists

For laboratories investigating complement-mediated regulation of adaptive immunity, C3a(70-77) offers equi-potent LIF suppression to native C3a at 10⁻⁸ M under standard mitogen stimulation conditions [1]. Its synthetic origin eliminates the batch-to-batch variability and potential contaminants (e.g., C5a traces, endotoxin) inherent in plasma-purified native C3a. The demonstrated selective depletion of helper/inducer T cells by C3a(70-77)-Sepharose affinity matrices [1] further supports its use in isolating and characterizing C3aR⁺ lymphocyte subpopulations. This positions C3a(70-77) as the go-to reagent for complement immunologists who need reproducible, defined agonist activity without the confounding factors of biologically derived preparations.

Structure-Activity Relationship (SAR) Studies Using the Octapeptide as a Validated Reference Scaffold

C3a(70-77) represents the optimal balance between synthetic tractability and biological potency for SAR programs aimed at developing C3aR agonists or antagonists. Its 12-fold potency advantage over the pentapeptide C3a(73-77) [1] and its well-characterized Ala-scan tolerance profile (Ser71 and His72 can be replaced by alanine without activity loss) [2] provide medicinal chemists with a validated 8-residue template for systematic substitution studies. In contrast, the 21-residue C3a(57-77), while equipotent to native C3a [3], is substantially more expensive to synthesize and imposes greater constraints on sequence modification. The octapeptide's lack of tachyphylaxis in lung strip assays [3] further simplifies repeated-dosing experimental designs that are confounded by the rapid desensitization observed with native C3a.

Quality-Controlled Procurement for GLP-Compliant Complement Pharmacology

For procurement officers and laboratory managers requiring traceable, verifiable biological activity, C3a(70-77) offers a unique functional quality control checkpoint: carboxypeptidase B sensitivity [1]. A purchaser can request or perform a simple enzymatic inactivation assay to confirm that the octapeptide preparation retains the COOH-terminal arginine essential for activity—a structural authenticity test not applicable to most other research peptides. Commercial suppliers typically provide C3a(70-77) at ≥95% HPLC purity as a lyophilized powder (free base or TFA salt) with long-term storage stability at −20°C [1]. This combination of defined purity, structural verifiability, and well-documented biological potency supports compliant procurement workflows in academic core facilities, CROs, and pharmaceutical R&D laboratories studying the complement system.

Application
Selection Property
Validation Focus
C3aR-specific pharmacological probing
C3aR vs C5aR receptor discrimination
Cross-desensitization assay confirmation
T lymphocyte immunomodulation studies
Chemically defined synthetic agonist
LIF generation assay reproducibility
SAR studies with a validated scaffold
8-residue template with Ala-scan tolerance
Sequence modification compatibility
GLP-compliant complement pharmacology procurement
Carboxypeptidase B sensitivity test
COOH-terminal arginine integrity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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